

A Comparative Guide to Method Validation of Rivaroxaban EP Impurity I

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Compound of Interest

Compound Name: Rivaroxaban EP Impurity I

CAS No.: 1151893-81-0

Cat. No.: B580592

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This guide provides a comprehensive comparison of two analytical methods for the quantification of **Rivaroxaban EP Impurity I**, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance of a standard High-Performance Liquid Chromatography (HPLC) method versus a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method for the analysis of this specific impurity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the validation of two distinct analytical methods for **Rivaroxaban EP Impurity I**. Method A represents a conventional HPLC method, while Method B illustrates the performance of a UPLC method.

Table 1: System Suitability

| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|--------------------|-----------------|-----------------|-------------------------------------|
| Tailing Factor | 1.2 | 1.1 | $T \leq 2.0$ |
| Theoretical Plates | > 3000 | > 7000 | > 2000 |
| % RSD of Peak Area | 0.8% | 0.5% | $\leq 2.0\%$ |

Table 2: Specificity and Resolution

| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|-------------------|-------------------------|-------------------------|---|
| Peak Purity Index | > 0.998 | > 0.999 | The method should show no significant interference from placebo, other impurities, or degradation products. |
| Resolution (Rs) | > 2.2 from nearest peak | > 3.0 from nearest peak | $R_s > 2.0$ is generally considered acceptable for baseline separation. |

Table 3: Linearity and Range

| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|-----------------|------------------|---|
| Linearity Range | 0.1 - 2.0 µg/mL | 0.05 - 2.5 µg/mL | Should cover the expected range of the impurity. |
| Correlation Coefficient (r ²) | 0.9992 | 0.9998 | r ² ≥ 0.995 |
| Y-intercept | Minimal | Minimal | Should be insignificant compared to the response at the lowest concentration. |

Table 4: Accuracy (Recovery)

| Concentration Level | Method A (HPLC) - % Recovery (Mean ± SD) | Method B (UPLC) - % Recovery (Mean ± SD) | ICH Guideline / Acceptance Criteria |
|---------------------|--|--|--|
| 50% | 99.5 ± 1.2% | 100.2 ± 0.8% | Recovery is typically expected to be within 98.0% to 102.0%. |
| 100% | 100.8 ± 0.9% | 100.5 ± 0.6% | |
| 150% | 101.2 ± 1.1% | 100.9 ± 0.7% | |

Table 5: Precision

| Precision Level | Method A (HPLC) - % RSD | Method B (UPLC) - % RSD | ICH Guideline / Acceptance Criteria |
|------------------------------|-------------------------|-------------------------|--|
| Repeatability (n=6) | 1.5% | 0.9% | % RSD should be evaluated based on the concentration of the analyte. |
| Intermediate Precision (n=6) | 1.8% | 1.2% | |

Table 6: Detection and Quantitation Limits

| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|-----------------------------|-----------------|-----------------|--|
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 µg/mL | Typically a signal-to-noise ratio of 3:1. [1] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL | Typically a signal-to-noise ratio of 10:1. [1] |

Table 7: Robustness

| Parameter Variation | Method A (HPLC) - Impact on Results | Method B (UPLC) - Impact on Results | ICH Guideline / Acceptance Criteria |
|--|-------------------------------------|-------------------------------------|---|
| Flow Rate ($\pm 10\%$) | No significant impact | No significant impact | The method should remain unaffected by small, deliberate variations in parameters.[2] |
| Column Temperature ($\pm 5^\circ\text{C}$) | Minor shift in retention time | Minor shift in retention time | |
| Mobile Phase Composition ($\pm 2\%$) | No significant impact | No significant impact | |

Experimental Protocols

A detailed methodology for the validation of an analytical method for **Rivaroxaban EP Impurity I** is provided below. This protocol is based on the principles outlined in the ICH Q2(R1) guideline.[2][3][4][5]

1. Materials and Reagents:

- **Rivaroxaban EP Impurity I** reference standard
- Rivaroxaban drug substance
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Purified water

2. Chromatographic Conditions:

- Method A (HPLC):

- Column: C18, 250 mm x 4.6 mm, 5 μ m
- Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector Wavelength: 250 nm
- Injection Volume: 10 μ L
- Method B (UPLC):
 - Column: C18, 100 mm x 2.1 mm, 1.7 μ m
 - Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Detector Wavelength: 250 nm
 - Injection Volume: 2 μ L

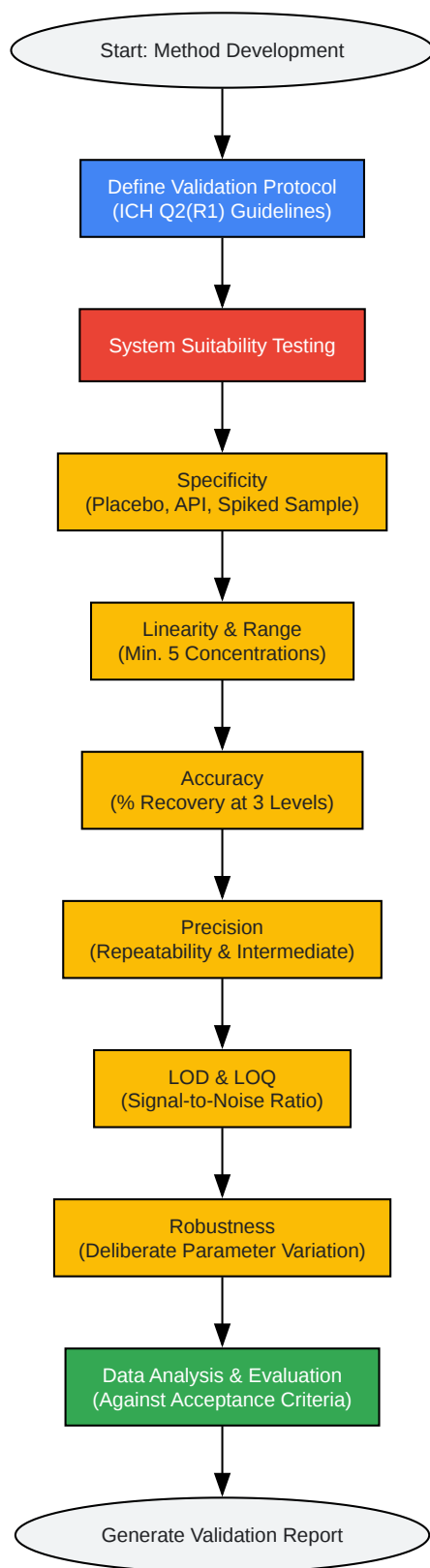
3. Validation Parameters:

- Specificity: The ability to assess the analyte in the presence of other components is crucial. [1] This was evaluated by injecting a placebo solution, a solution of Rivaroxaban, and a spiked solution containing Rivaroxaban and Impurity I to check for interference.
- Linearity: A minimum of five concentrations of **Rivaroxaban EP Impurity I** were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
- Range: The range of the analytical procedure is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity. [2]

- Accuracy: Determined by spiking the placebo with known amounts of Impurity I at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.
- Precision:
 - Repeatability: Assessed by analyzing six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.
 - Intermediate Precision: Evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]
- Robustness: The reliability of the method was assessed by introducing small, deliberate variations to the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[2]
- System Suitability: Performed before each analytical run to ensure the chromatographic system is suitable for the intended analysis. This includes checking the tailing factor, theoretical plates, and the precision of replicate injections.

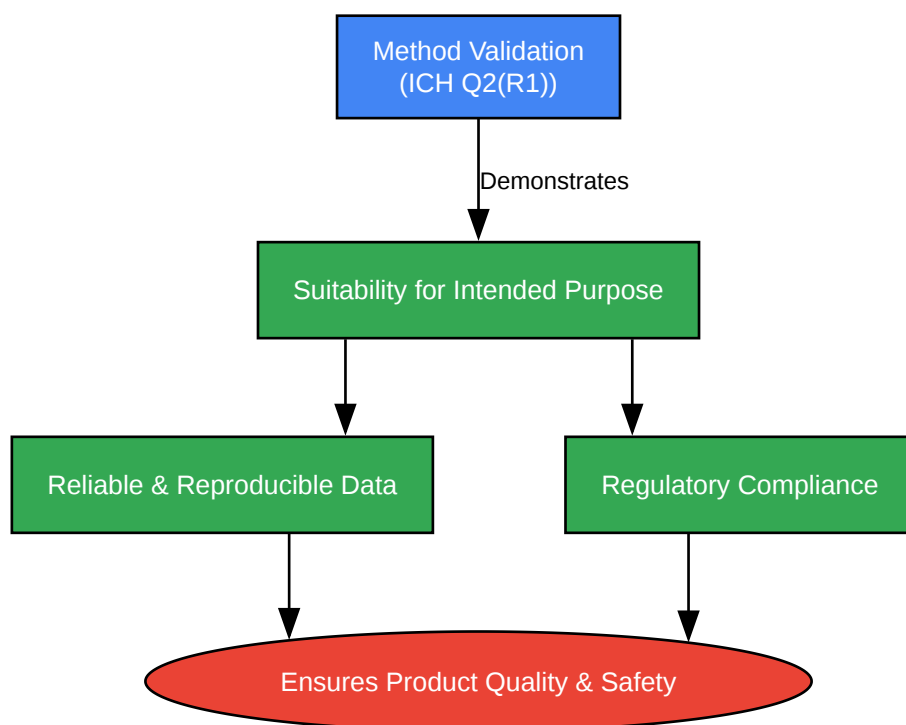
Mandatory Visualization

The following diagrams illustrate the logical workflow of the method validation process as per ICH guidelines.



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Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).



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Caption: Logical Relationship of Method Validation to Product Quality.

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